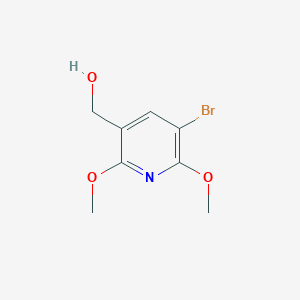

5-Bromo-2,6-dimethoxypyridine-3-methanol

Description

The exact mass of the compound this compound is 246.98441 g/mol and the complexity rating of the compound is 158. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5-bromo-2,6-dimethoxypyridin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO3/c1-12-7-5(4-11)3-6(9)8(10-7)13-2/h3,11H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYQVYNCCYIDUGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=N1)OC)CO)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401265184 | |

| Record name | 3-Pyridinemethanol, 5-bromo-2,6-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401265184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1826110-11-5 | |

| Record name | 3-Pyridinemethanol, 5-bromo-2,6-dimethoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1826110-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinemethanol, 5-bromo-2,6-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401265184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Background of Polyfunctionalized Pyridine Architectures in Contemporary Organic Synthesis and Research

Significance of Pyridine (B92270) Scaffolds in Advanced Chemical Design

The pyridine ring, a nitrogen-bearing heterocycle, is a cornerstone in the field of medicinal chemistry and materials science. fluorochem.co.ukchemsrc.com As an isostere of benzene, it is a fundamental component in over 7,000 drug molecules of medicinal importance. fluorochem.co.ukchembk.com Its presence is crucial in numerous FDA-approved drugs, where it contributes to the pharmacological activity of a wide range of therapeutic agents, including anticancer, antimicrobial, antiviral, and anti-inflammatory drugs. fluorochem.co.ukaaronchem.com The adaptability of the pyridine nucleus allows for extensive structural modifications, making it a "privileged scaffold" in drug discovery. fluorochem.co.ukbldpharm.com This adaptability facilitates the synthesis of large, diverse libraries of compounds for screening and optimizing therapeutic potential. chemsrc.com Beyond pharmaceuticals, pyridine derivatives are integral to agrochemicals, serving as key ingredients in insecticides, fungicides, and herbicides. bldpharm.com The utility of the pyridine scaffold also extends to its role as a reagent and solvent in organic synthesis. chemsrc.comchembk.com

Role of Halogenated and Alkoxylated Pyridines in Heterocyclic Chemistry

The introduction of halogen and alkoxy groups onto the pyridine ring significantly expands its synthetic utility and allows for fine-tuning of its physicochemical properties. Halogenated pyridines are critical intermediates in synthetic organic chemistry. rsc.org The carbon-halogen bond serves as a versatile handle for a multitude of cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds and the construction of more complex molecular architectures. mdpi.comchemicalbook.comresearchgate.net The ability to regioselectively install a halogen atom is a persistent challenge that drives the development of novel synthetic methods. chemicalbook.comchemicalbook.combldpharm.com

Alkoxylated pyridines, on the other hand, are important for modifying the electronic properties of the ring system. The introduction of an alkoxy group, such as a methoxy (B1213986) group, can influence the reactivity and biological activity of the molecule. mdpi.com The synthesis of alkoxylated pyridines can be achieved through methods like nucleophilic substitution of a suitable leaving group (e.g., a halogen) on the pyridine ring. chemicalbook.comchemicalbook.com The combination of both halogen and alkoxy substituents on a single pyridine scaffold, as seen in compounds like 5-Bromo-2,6-dimethoxypyridine-3-methanol, creates a polyfunctionalized building block with distinct points for further chemical modification.

Introduction to this compound within Pyridine Derivative Research

This compound is a specific, highly substituted pyridine derivative. While detailed research dedicated exclusively to this compound is not extensively documented in publicly available literature, its structure suggests its role as a specialized building block in organic synthesis. Its key chemical features include a pyridine core, a bromine atom at the 5-position, two methoxy groups at the 2- and 6-positions, and a methanol (B129727) group at the 3-position.

The bromine atom provides a reactive site for cross-coupling reactions, the methoxy groups modulate the electronic character of the ring, and the primary alcohol (methanol group) offers a site for esterification, etherification, or oxidation to an aldehyde or carboxylic acid.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1826110-11-5 | aaronchem.combldpharm.com |

| Molecular Formula | C₈H₁₀BrNO₃ | aaronchem.com |

| Molecular Weight | 248.07 g/mol | bldpharm.com |

| Predicted Density | 1.544±0.06 g/cm³ | chembk.com |

This data is based on information from chemical suppliers and predictive modeling.

Synthesis

A specific, documented synthesis for this compound is not readily found in peer-reviewed journals. However, a plausible synthetic route involves the reduction of its corresponding aldehyde, 5-bromo-2,6-dimethoxypyridine-3-carbaldehyde (B1383551) (CAS 1823332-95-1). uni.luaaronchem.com The reduction of brominated pyridine aldehydes to their corresponding alcohols is a known transformation, often achieved with reducing agents like sodium borohydride (B1222165) in a solvent such as methanol. chemicalbook.com This suggests a direct pathway to the target compound from its aldehyde precursor.

Overview of Strategic Research Directions for Highly Substituted Pyridines

The synthesis of highly substituted pyridines is a dynamic area of chemical research, driven by the need for novel compounds in drug discovery and materials science. pharm.or.jpbiosynth.com Current strategies are focused on improving efficiency, selectivity, and substrate scope.

Key research directions include:

De Novo Synthesis: Developing new methods to construct the pyridine ring from acyclic precursors. This allows for the controlled placement of various substituents. pharm.or.jp Strategies like the Bohlmann-Rahtz pyridine synthesis and the Hantzsch dihydropyridine (B1217469) synthesis are classical examples, with modern research focusing on more efficient and versatile cyclization reactions. biosynth.comsigmaaldrich.com

C-H Functionalization: The direct modification of carbon-hydrogen bonds on a pre-existing pyridine ring is a highly sought-after strategy due to its atom economy. aaronchem.com This avoids the need for pre-functionalized starting materials. Radical-mediated processes, often under photoredox catalysis, have emerged as powerful tools for site-selective C-H alkylation and other modifications. chemicalbook.comaaronchem.com

Ring-Opening and Rearrangement Strategies: Unconventional methods that involve the temporary opening of the pyridine ring to form a reactive intermediate, followed by halogenation or other functionalization and subsequent ring-closing, have been developed to achieve novel substitution patterns that are difficult to access through traditional methods. bldpharm.com

Catalytic Cross-Coupling: Expanding the toolkit of transition-metal-catalyzed reactions to functionalize halopyridines remains a central theme, allowing for the introduction of a wide array of alkyl, aryl, and other functional groups. mdpi.com

These advanced synthetic strategies are crucial for generating the complex and diverse pyridine-based molecules required for modern chemical research.

Synthetic Methodologies and Route Optimization for 5 Bromo 2,6 Dimethoxypyridine 3 Methanol

Historical and Contemporary Approaches to Substituted Pyridine (B92270) Synthesis

The synthesis of substituted pyridines has evolved significantly from its early days. Historically, methods often relied on the condensation of carbonyl compounds with ammonia (B1221849) or its derivatives. baranlab.org These approaches, while foundational, frequently suffered from low yields and a lack of broad applicability, especially for creating highly functionalized pyridines. baranlab.org

Modern synthetic chemistry has introduced a plethora of more sophisticated and versatile methods. illinois.edunih.gov These contemporary approaches often involve cycloaddition reactions, transition metal-catalyzed cross-coupling reactions, and C-H activation strategies. illinois.edunih.govresearchgate.net Such methods allow for the construction of complex pyridine cores with a high degree of functional group tolerance and regiocontrol. illinois.edunih.gov For instance, cascade reactions involving the copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization and air oxidation, provide a modular route to highly substituted pyridines. nih.gov

The development of methods for the direct functionalization of the pyridine ring represents a significant advancement. researchgate.net Due to the electron-deficient nature of the pyridine ring, direct C-H functionalization can be challenging but offers a more atom-economical approach compared to building the ring from acyclic precursors. researchgate.net

| Approach | Description | Advantages | Disadvantages |

|---|---|---|---|

| Historical Condensation Reactions | Condensation of carbonyl compounds (e.g., 1,5-dicarbonyls) with ammonia or its derivatives. baranlab.org | Simple starting materials. | Often low-yielding, limited functional group tolerance, and lack of regiocontrol. baranlab.org |

| Modern Cycloaddition Reactions | Construction of the pyridine ring through cycloaddition pathways, such as Diels-Alder type reactions. illinois.edu | Access to highly substituted pyridines. illinois.edu | Can require specific precursors and sometimes harsh reaction conditions. |

| Transition Metal-Catalyzed Cross-Coupling | Functionalization of pre-existing pyridine rings using catalysts like palladium. organic-chemistry.org | High efficiency, good functional group tolerance, and regioselectivity. organic-chemistry.org | Requires pre-functionalized starting materials (e.g., halopyridines). |

| C-H Activation/Functionalization | Direct introduction of functional groups onto the pyridine C-H bonds. researchgate.net | Atom economical and allows for late-stage functionalization. nih.gov | Regioselectivity can be a challenge, and directing groups may be necessary. researchgate.netnih.gov |

Regioselective Bromination Techniques for Pyridine Systems

The introduction of a bromine atom at a specific position on the pyridine ring is a crucial step in the synthesis of 5-Bromo-2,6-dimethoxypyridine-3-methanol. The electronic nature of the pyridine ring, being electron-deficient, generally directs electrophilic aromatic substitution to the 3-position, albeit under harsh conditions. nih.govyoutube.com However, the presence of activating groups like methoxy (B1213986) groups can significantly influence the regioselectivity of bromination.

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for the bromination of aromatic and heterocyclic compounds. wikipedia.orgorganic-chemistry.org For electron-rich aromatic systems, including activated pyridines, NBS can provide a milder alternative to elemental bromine. researchgate.netcommonorganicchemistry.com The regioselectivity of NBS bromination is influenced by the solvent and the nature of the substituents on the pyridine ring. wikipedia.orgresearchgate.net In the case of pyridines bearing electron-donating groups like methoxy groups, bromination is directed to the positions ortho and para to these activators. For a 2,6-dimethoxypyridine (B38085) system, this would favor bromination at the 3- and 5-positions. Research has shown that the bromination of activated pyridines with NBS can lead to monobrominated derivatives in high yields. researchgate.net

While NBS is a common choice, other brominating agents can also be employed for the regioselective bromination of pyridines. These include elemental bromine (Br₂), often in the presence of a Lewis acid or in an acidic medium, and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). google.comacs.org The choice of reagent and reaction conditions can be optimized to achieve the desired regioselectivity and yield. For instance, DBDMH has been reported as a highly selective brominating agent for certain pyridine derivatives. google.com The reaction conditions, such as solvent and temperature, play a critical role in controlling the outcome of the bromination reaction.

| Brominating Agent | Typical Conditions | Selectivity Notes |

|---|---|---|

| N-Bromosuccinimide (NBS) | Often used with a radical initiator for allylic/benzylic bromination, or in polar solvents like DMF for aromatic bromination. wikipedia.org | Generally provides good regioselectivity for activated pyridines, favoring positions ortho and para to electron-donating groups. wikipedia.orgresearchgate.net |

| Bromine (Br₂) | Can be used with a Lewis acid catalyst or in acidic solvents. | Can be less selective and require harsher conditions compared to NBS, especially for less activated pyridines. researchgate.net |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Can be used in various solvents, sometimes without an additional solvent. google.com | Reported to be a highly selective brominating agent for specific pyridine derivatives. google.com |

Introduction of Alkoxy Functionalities onto Pyridine Rings

The installation of two methoxy groups at the 2- and 6-positions of the pyridine ring is another key transformation in the synthesis of the target molecule. This is typically achieved through nucleophilic aromatic substitution (SNAᵣ).

The pyridine ring is inherently activated towards nucleophilic attack at the 2-, 4-, and 6-positions due to the electron-withdrawing nature of the nitrogen atom. stackexchange.comechemi.comvaia.com This makes the substitution of leaving groups, such as halides, at these positions with nucleophiles like sodium methoxide (B1231860) a feasible process. The reaction of a dihalopyridine, for example, 2,6-dichloropyridine, with sodium methoxide in methanol (B129727) is a common method for introducing methoxy groups. pharm.or.jp The reaction proceeds through a Meisenheimer-like intermediate, which is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atom. stackexchange.comechemi.com

In a pyridine ring with multiple leaving groups, the regioselectivity of nucleophilic substitution is governed by the relative stability of the possible anionic intermediates. stackexchange.comechemi.com Attack at the 2- and 4-positions is generally favored because the resulting negative charge can be delocalized onto the ring nitrogen, which is not possible with attack at the 3-position. stackexchange.comechemi.com When a pyridine ring already contains one or more substituents, both steric and electronic factors of these groups will influence the site of further substitution. For the synthesis of 2,6-dimethoxypyridines, starting with a 2,6-dihalopyridine ensures the correct placement of the methoxy groups due to the inherent reactivity of these positions towards nucleophilic attack.

Synthetic Routes to Hydroxymethyl Pyridines

The hydroxymethyl group at the 3-position of the pyridine ring is a key functional handle. Its introduction is typically achieved through the reduction of a corresponding carboxylic acid derivative or via functional group interconversions.

Reduction Methodologies for Carboxylic Acid Derivatives or Esters

A common and effective method for the synthesis of hydroxymethyl pyridines is the reduction of the corresponding carboxylic acids or, more frequently, their ester derivatives. The ester, typically a methyl or ethyl ester, serves as a stable and readily accessible precursor.

A plausible and widely utilized approach for the synthesis of this compound involves the reduction of its corresponding methyl ester, Methyl 5-bromo-2,6-dimethoxynicotinate .

Key Reducing Agents:

Lithium Aluminum Hydride (LiAlH₄): This is a powerful and versatile reducing agent capable of reducing a wide range of functional groups, including esters and carboxylic acids, to primary alcohols. chemicalbook.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to quench the excess reagent and liberate the alcohol. For the conversion of Methyl 5-bromo-2,6-dimethoxynicotinate, LiAlH₄ would be the reagent of choice for a high-yielding transformation to the desired this compound.

Sodium Borohydride (B1222165) (NaBH₄): While generally less reactive than LiAlH₄, sodium borohydride can also be employed for the reduction of esters, often in the presence of an activating agent or under specific reaction conditions. Its milder nature can sometimes offer better chemoselectivity if other reducible functional groups are present in the molecule.

The choice of reducing agent can be critical and is often determined by the presence of other functional groups in the molecule and the desired reaction conditions.

Functional Group Interconversions Leading to the Methanol Group

Functional group interconversion (FGI) represents a powerful strategy in organic synthesis, allowing for the transformation of one functional group into another. bldpharm.combldpharm.com In the context of synthesizing this compound, several FGI pathways can be envisioned, starting from alternative precursors.

One such pathway could involve the conversion of a hydroxymethyl group from a different starting material. For instance, if a related pyridine derivative with a different substituent at the 3-position were available, a series of reactions could be employed to install the desired methanol functionality.

Another potential FGI route could start from the corresponding aldehyde, 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde (B1383551) . This aldehyde could be reduced to the primary alcohol using a variety of mild reducing agents, such as sodium borohydride, providing a high-yielding final step.

Convergent and Linear Synthesis Strategies for this compound

The choice between a linear and convergent strategy depends on the availability of starting materials, the complexity of the target molecule, and the efficiency of the individual reaction steps.

Green Chemistry Principles and Sustainable Synthesis Considerations

Modern synthetic chemistry places increasing emphasis on the development of environmentally benign and sustainable processes. The principles of green chemistry can be applied to the synthesis of this compound to minimize waste, reduce energy consumption, and use less hazardous materials. chemicalbook.comguidechem.comsynquestlabs.com

Key considerations for a greener synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For instance, exploring enzymatic reductions or catalytic transfer hydrogenation as alternatives to metal hydrides could improve the safety and environmental profile of the synthesis.

Energy Efficiency: Utilizing methods such as microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating. guidechem.com

Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste. The development of efficient catalysts for the key transformations in the synthesis of this compound would be a significant step towards a more sustainable process.

By incorporating these principles, the synthesis of this important pyridine derivative can be made more efficient, cost-effective, and environmentally responsible.

Strategic Utility of 5 Bromo 2,6 Dimethoxypyridine 3 Methanol As a Versatile Synthetic Building Block

Precursor in Complex Heterocyclic Synthesis

The inherent functionalities of 5-Bromo-2,6-dimethoxypyridine-3-methanol make it a promising starting material for the synthesis of more complex heterocyclic structures, particularly those built upon the pyridine (B92270) core.

The combination of a bromine atom and a hydroxymethyl group on the pyridine ring provides a pathway for intramolecular cyclization reactions to form fused bicyclic systems. The alcohol can be converted into various nucleophilic or electrophilic centers, while the bromine is amenable to metal-catalyzed cross-coupling or displacement reactions. For instance, the hydroxymethyl group could be oxidized to an aldehyde, which can then participate in intramolecular condensation reactions. Alternatively, conversion of the alcohol to a leaving group could be followed by intramolecular nucleophilic substitution. While specific examples for this exact molecule are not prevalent in the literature, the synthesis of fused systems like pyrimido[1,2-a]pyrimidinones and imidazo[1,2-a]pyrimidinones often proceeds through analogous ring-opening/ring-closure rearrangements of suitably functionalized precursors. amazonaws.com

The true versatility of this compound lies in its potential for the stepwise or combinatorial synthesis of multi-substituted pyridines. The bromine atom at the 5-position serves as a key reactive site for introducing a wide array of substituents via cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki-Miyaura couplings with various arylboronic acids, are a well-established method for forming new carbon-carbon bonds at this position, allowing for the introduction of diverse aryl or heteroaryl moieties. mdpi.com

The hydroxymethyl group at the 3-position can be modified in numerous ways. It can be oxidized to an aldehyde or a carboxylic acid, esterified, or converted to an amine, each transformation opening up new avenues for further functionalization. The two methoxy (B1213986) groups at the 2- and 6-positions, while generally stable, can influence the reactivity of the ring and, in some cases, can be selectively demethylated or displaced under specific conditions to introduce other functionalities. This multi-handle approach allows for the generation of a library of pyridine derivatives with varied substitution patterns.

| Functional Group | Position | Potential Transformations | Introduced Diversity |

| Bromine | 5 | Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig couplings | Aryl, heteroaryl, alkyl, alkynyl, amino groups |

| Hydroxymethyl | 3 | Oxidation, esterification, etherification, conversion to halides or amines | Carbonyls, esters, ethers, alkyl halides, amino functionalities |

| Methoxy | 2, 6 | Demethylation, nucleophilic substitution (under harsh conditions) | Hydroxyl, substituted amino or alkoxy groups |

Applications in the Synthesis of Scaffolds with Chemical Space Diversity

The ability to generate a wide range of derivatives from a single precursor is a hallmark of a valuable building block in modern drug discovery and chemical biology.

Pyridine and its fused derivatives are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in biologically active compounds and their ability to interact with a wide range of biological targets. researchgate.net The structural framework of this compound provides an excellent starting point for the creation of novel pyridine-based scaffolds. By leveraging the reactivity of its functional groups, medicinal chemists can design and synthesize libraries of compounds with high three-dimensional complexity and diverse pharmacophoric features, increasing the probability of identifying hits in high-throughput screening campaigns.

Combinatorial chemistry aims to rapidly generate large libraries of related compounds for screening. google.com The orthogonal reactivity of the functional groups in this compound makes it an ideal candidate for inclusion in combinatorial library synthesis. For example, a parallel synthesis approach could involve reacting the bromo-position with a set of diverse boronic acids while simultaneously modifying the hydroxymethyl group with a range of carboxylic acids to form a matrix of ester derivatives. This strategy allows for the efficient exploration of the chemical space around the pyridine core.

| Library Generation Strategy | Reactive Site 1 (Position 5) | Reactive Site 2 (Position 3) | Resulting Library |

| Parallel Synthesis | Array of Boronic Acids (Suzuki Coupling) | Array of Carboxylic Acids (Esterification) | Di-substituted Pyridine Ester Library |

| Parallel Synthesis | Array of Amines (Buchwald-Hartwig) | Oxidation to Aldehyde, then Reductive Amination with an Array of Amines | Tri-substituted Pyridine Amino Library |

Role in Target-Oriented Synthesis of Advanced Intermediates

Beyond its use in library generation, this compound can serve as a crucial intermediate in the target-oriented synthesis of complex molecules, such as natural products or pharmaceuticals. In a multi-step synthesis, this compound can provide the core pyridine structure with pre-installed functionalities that can be carried through several synthetic steps or unmasked at a later stage. For instance, the synthesis of Macitentan, an endothelin receptor antagonist, relies on a key intermediate, 5-(4-bromophenyl)-4,6-dichloropyrimidine, which is built up in a multi-step process. google.com Similarly, this compound could be envisioned as a starting point for similarly complex targets containing a highly substituted pyridine ring.

Development of Novel Organocatalysts or Ligands

Currently, there is a notable absence of publicly available scientific literature detailing the specific application of this compound in the development of novel organocatalysts or ligands. While the inherent structural features of this compound—a functionalized pyridine ring—suggest potential for such applications, dedicated research in this area has not been reported in peer-reviewed journals or patents.

The pyridine motif is a cornerstone in the design of a vast array of ligands for transition-metal catalysis and in the architecture of organocatalysts. The nitrogen atom's lone pair provides a key coordination site, and the aromatic ring can be readily functionalized to tune the steric and electronic properties of the resulting catalyst or ligand. For instance, the introduction of chiral auxiliaries to pyridine scaffolds is a common strategy for inducing enantioselectivity in chemical transformations.

The functional groups present in this compound offer several handles for synthetic modification. The bromo substituent, for example, could be a site for cross-coupling reactions to introduce new organic fragments. The hydroxymethyl group can be modified to create a variety of coordinating groups or to attach the pyridine unit to a larger scaffold. The methoxy groups also influence the electronic nature of the pyridine ring, which can, in turn, affect the catalytic activity of any derived species.

Despite these promising features, a thorough search of chemical databases and scholarly articles did not yield any instances where this compound has been explicitly used as a starting material or intermediate for the synthesis of organocatalysts or ligands. The existing research on pyridine-based catalysts tends to focus on other, more readily available or historically established pyridine derivatives.

Therefore, while the potential for this compound in catalysis is theoretically sound, its practical exploration and application in the development of new organocatalysts or ligands remain an open area for future research.

Advanced Spectroscopic and Crystallographic Elucidation of 5 Bromo 2,6 Dimethoxypyridine 3 Methanol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the solution-state structure of 5-Bromo-2,6-dimethoxypyridine-3-methanol. It provides detailed information about the chemical environment, connectivity, and spatial relationships of the atoms within the molecule.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

While one-dimensional (¹H and ¹³C) NMR provides initial data, two-dimensional (2D) NMR experiments are essential for unambiguous signal assignment and complete structural confirmation. researchgate.netresearchgate.net

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a key COSY correlation would be observed between the proton of the hydroxyl group (-OH) and the diastereotopic protons of the adjacent methylene group (-CH₂-), confirming the methanol (B129727) functionality.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly to the carbon atom to which they are attached. pressbooks.pub This is crucial for assigning the carbon signals of the methoxy (B1213986) groups, the methylene group, and the aromatic C4-H based on their known proton chemical shifts. Edited HSQC sequences can further distinguish methylene (-CH₂) from methyl (-CH₃) carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range couplings (typically 2-3 bonds) between protons and carbons, which is instrumental in piecing together the molecular skeleton. science.gov For instance, correlations would be expected from the methoxy protons to the C2 and C6 carbons of the pyridine (B92270) ring, confirming their positions. Similarly, the proton at the C4 position would show a correlation to C3, C5, and the pyridine nitrogen, while the methylene protons would correlate to C2, C3, and C4.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, regardless of their bonding connectivity. NOESY is particularly useful for determining the preferred conformation. For this molecule, NOESY correlations would be expected between the C4 proton and the protons of the C3-methanol group, as well as between the C4 proton and the protons of the C2-methoxy group, providing insights into the spatial arrangement of the substituents around the pyridine ring.

The following table summarizes the expected 2D NMR correlations for the structural elucidation of this compound.

| Technique | Correlated Protons (¹H) | Correlated Nuclei (¹H or ¹³C) | Information Gained |

| COSY | -CH ₂OH | CH₂OH | Confirms the -CH₂OH moiety. |

| HSQC | Pyridine C4-H | Pyridine C 4 | Assigns the aromatic C4 carbon. |

| -OCH ₃ (at C2) | -OC H₃ (at C2) | Assigns the C2-methoxy carbon. | |

| -OCH ₃ (at C6) | -OC H₃ (at C6) | Assigns the C6-methoxy carbon. | |

| -CH ₂OH | -C H₂OH | Assigns the methanol carbon. | |

| HMBC | -OCH ₃ (at C2) | Pyridine C 2 | Confirms C2-methoxy connectivity. |

| -OCH ₃ (at C6) | Pyridine C 6 | Confirms C6-methoxy connectivity. | |

| Pyridine C4-H | Pyridine C 3, C 5 | Confirms aromatic ring connectivity. | |

| -CH ₂OH | Pyridine C 2, C 3, C 4 | Confirms position of the methanol group. | |

| NOESY | Pyridine C4-H | -CH ₂OH protons | Proximity of aromatic proton to methanol group. |

| Pyridine C4-H | -OCH ₃ (at C2) protons | Proximity of aromatic proton to C2-methoxy group. |

Isotopic Labeling for Complex Spectral Assignments

In cases of significant signal overlap or for confirming specific assignments, isotopic labeling can be employed. researchgate.netacs.org Synthesizing this compound with a ¹³C-enriched methyl group for one of the methoxy substituents would result in a significantly enhanced signal for that specific carbon in the ¹³C NMR spectrum, allowing for its unambiguous assignment. Similarly, ¹⁵N labeling of the pyridine ring nitrogen would enable ¹H-¹⁵N or ¹³C-¹⁵N HMBC experiments, providing definitive proof of correlations involving the heteroatom and confirming the position of substituents relative to the nitrogen. nih.govchemrxiv.org

Variable Temperature NMR Studies for Conformational Dynamics

Variable Temperature (VT) NMR studies are performed to investigate the dynamic processes within a molecule, such as the rotation around single bonds. vnu.edu.vnnih.gov For this compound, the rotation of the two methoxy groups and the hydroxymethyl group may be hindered at low temperatures. rsc.org At room temperature, these rotations are typically fast on the NMR timescale, resulting in time-averaged signals. By lowering the temperature, it may be possible to slow these rotations sufficiently to observe distinct signals for different rotational conformers (rotamers), providing valuable data on the energy barriers to rotation and the relative stability of different conformations. nih.govrsc.org

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the elemental composition of a molecule by measuring its mass with very high precision. For this compound (C₈H₁₀BrNO₃), HRMS would be used to verify its exact mass, distinguishing it from other compounds with the same nominal mass. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, providing a clear signature for the presence of a single bromine atom.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) provides further structural confirmation by analyzing the fragmentation patterns of a selected precursor ion. nih.gov The molecular ion of this compound is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. Analyzing the mass-to-charge ratios of these fragments helps to piece together the molecular structure. mdpi.com Plausible fragmentation pathways would include the loss of a methyl radical (•CH₃) from a methoxy group, elimination of formaldehyde (CH₂O) from the hydroxymethyl group, or cleavage of a methoxy group.

The table below outlines a potential fragmentation pathway for structural verification.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Identity |

| 246.99/248.99 | 231.97/233.97 | •CH₃ | Loss of a methyl radical from a methoxy group. |

| 246.99/248.99 | 216.98/218.98 | CH₂O | Loss of formaldehyde from the hydroxymethyl group. |

| 246.99/248.99 | 215.97/217.97 | •OCH₃ | Loss of a methoxy radical. |

| 246.99/248.99 | 168.03 | Br | Loss of a bromine radical. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the definitive solid-state structure of a molecule by mapping the electron density of a single crystal. nih.gov This technique yields precise data on bond lengths, bond angles, and torsional angles, confirming the exact atomic connectivity and three-dimensional arrangement. nih.gov For this compound, a crystal structure would unequivocally confirm the substitution pattern on the pyridine ring. Furthermore, it would reveal the solid-state conformation, including the orientation of the methoxy and hydroxymethyl substituents relative to the ring. Analysis of the crystal packing would identify intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the supramolecular architecture. mdpi.comacs.org

Below is a table of expected crystallographic parameters based on analyses of similar substituted pyridine structures.

| Parameter | Expected Value/Observation | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic shape of the unit cell. |

| Space Group | e.g., P2₁/c or P-1 | Defines the symmetry elements within the crystal. |

| C-Br Bond Length | ~1.88 - 1.92 Å | Confirms the carbon-bromine bond. |

| Pyridine C-N Bond Lengths | ~1.33 - 1.35 Å | Typical values for a substituted pyridine ring. |

| C(aryl)-O(methoxy) Bond Lengths | ~1.35 - 1.37 Å | Confirms the ether linkages. |

| C(aryl)-C(methanol) Bond Length | ~1.50 - 1.52 Å | Confirms the attachment of the methanol group. |

| Intermolecular Interactions | O-H···N or O-H···O Hydrogen Bonding | Key interaction governing crystal packing, involving the hydroxyl group. |

Conformational Analysis in the Crystalline State

The precise three-dimensional arrangement of atoms in a molecule, or its conformation, is fundamental to its physical and chemical properties. In the solid state, the conformation of a molecule is determined by a delicate balance of intramolecular forces, such as steric hindrance and electronic effects, and intermolecular forces that dictate the crystal packing. For this compound, while direct crystallographic data is not publicly available, a detailed conformational analysis can be inferred from structurally related compounds.

Furthermore, the orientation of the methoxy groups is of interest. The methyl groups of the methoxy substituents can rotate around the C-O bonds. In the crystalline state, these are likely to adopt a conformation that optimizes packing efficiency and participates in any available weak intermolecular interactions. Studies on related substituted pyridines have shown that the interplay of these rotational degrees of freedom can lead to different crystalline polymorphs, each with a unique conformational arrangement.

A representative data table for bond lengths and angles, derived from analyses of similar brominated and methoxylated pyridine derivatives, is presented below to illustrate the expected molecular geometry.

| Parameter | Expected Value Range |

| C-Br Bond Length (Å) | 1.88 - 1.92 |

| C-O (methoxy) Bond Length (Å) | 1.35 - 1.38 |

| C-N (pyridine) Bond Length (Å) | 1.33 - 1.35 |

| C-C (pyridine) Bond Length (Å) | 1.38 - 1.40 |

| C-C (methanol) Bond Length (Å) | 1.50 - 1.54 |

| C-O (methanol) Bond Length (Å) | 1.42 - 1.45 |

| C-N-C (pyridine) Angle (°) | 116 - 118 |

| C-C-Br Angle (°) | 118 - 122 |

| C-C-O (methoxy) Angle (°) | 115 - 125 |

| C-C-C (methanol) Angle (°) | 118 - 122 |

This data is illustrative and based on typical values for related structures in the Cambridge Structural Database.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The way molecules arrange themselves in a crystal is dictated by a variety of non-covalent interactions. For this compound, several key intermolecular interactions are expected to play a crucial role in its crystal packing.

Halogen Bonding: The bromine atom at the 5-position introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). In the case of this compound, the bromine atom could form halogen bonds with the nitrogen atom of the pyridine ring or the oxygen atoms of the methoxy or hydroxymethyl groups of neighboring molecules. The strength of these interactions is influenced by the electron-withdrawing nature of the pyridine ring, which can polarize the bromine atom and enhance its ability to act as a halogen bond donor.

Other weak interactions, such as C-H···O and C-H···π interactions, are also likely to contribute to the stability of the crystal lattice. A summary of potential intermolecular interactions is provided in the table below.

| Interaction Type | Donor | Acceptor | Expected Distance Range (Å) |

| Hydrogen Bond | O-H (methanol) | N (pyridine), O (methoxy), O (methanol) | 2.6 - 3.0 |

| Halogen Bond | C-Br | N (pyridine), O (methoxy), O (methanol) | 3.0 - 3.5 |

| C-H···O | C-H (pyridine, methyl) | O (methoxy, methanol) | 3.2 - 3.6 |

| C-H···π | C-H (various) | Pyridine Ring | 3.4 - 3.8 |

Distances are typical for such interactions and may vary.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Structure

FT-IR Spectroscopy: The FT-IR spectrum is anticipated to be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxymethyl group, likely broadened due to hydrogen bonding in the solid state. The C-H stretching vibrations of the aromatic pyridine ring and the methyl groups of the methoxy and hydroxymethyl moieties are expected to appear in the 2800-3100 cm⁻¹ region. The C=C and C=N stretching vibrations of the pyridine ring should give rise to a series of sharp bands between 1400 and 1600 cm⁻¹. The C-O stretching vibrations of the methoxy and hydroxymethyl groups will likely produce strong absorptions in the 1000-1300 cm⁻¹ range. The C-Br stretching vibration is expected to appear at lower wavenumbers, typically in the 500-700 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy will provide complementary information. The symmetric stretching vibrations of the pyridine ring are often strong in the Raman spectrum. The C-Br stretching vibration may also be more prominent in the Raman spectrum compared to the FT-IR spectrum. The low-frequency region of the Raman spectrum can also provide information about lattice vibrations and intermolecular interactions in the crystalline state.

A table of expected characteristic vibrational frequencies is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| -OH (methanol) | O-H stretch | 3200 - 3600 (broad) |

| C-H (aromatic) | C-H stretch | 3000 - 3100 |

| C-H (aliphatic) | C-H stretch | 2850 - 3000 |

| Pyridine Ring | C=C, C=N stretch | 1400 - 1600 |

| -OCH₃ (methoxy) | C-O stretch | 1200 - 1300 (asymmetric), 1000-1050 (symmetric) |

| -CH₂OH (methanol) | C-O stretch | 1000 - 1080 |

| C-Br | C-Br stretch | 500 - 700 |

These are typical ranges and can be influenced by the specific chemical environment.

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis) for Electronic Properties

Electronic spectroscopy, specifically UV-Visible absorption and fluorescence spectroscopy, probes the electronic transitions within a molecule and provides information about its electronic structure and properties.

UV-Vis Absorption Spectroscopy: The UV-Vis absorption spectrum of this compound is expected to arise from π→π* and n→π* electronic transitions within the substituted pyridine ring. The pyridine chromophore typically exhibits strong absorption bands in the ultraviolet region. The presence of the bromo and methoxy substituents will influence the position and intensity of these absorption maxima. Methoxy groups, being electron-donating, are likely to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted pyridine. The bromine atom can also influence the electronic transitions through its inductive and resonance effects. A typical UV-Vis spectrum would likely show one or more strong absorption bands in the 250-300 nm range.

Fluorescence Spectroscopy: Many substituted pyridines are known to exhibit fluorescence. Upon excitation at an appropriate wavelength (corresponding to an absorption band), this compound may emit light at a longer wavelength. The fluorescence properties, including the emission maximum, quantum yield, and lifetime, will be sensitive to the molecular structure and the local environment. The presence of the heavy bromine atom could potentially lead to enhanced intersystem crossing and a decrease in fluorescence quantum yield, a phenomenon known as the heavy-atom effect.

The following table summarizes the anticipated electronic spectroscopic properties.

| Spectroscopic Technique | Transition Type | Expected λmax Range (nm) | Notes |

| UV-Vis Absorption | π→π, n→π | 250 - 300 | Solvent polarity may influence the position of the absorption bands. |

| Fluorescence Emission | - | 300 - 400 | The quantum yield may be affected by the heavy bromine atom. |

These values are estimations based on the properties of similar substituted pyridine compounds.

Computational Chemistry and Theoretical Investigations of 5 Bromo 2,6 Dimethoxypyridine 3 Methanol

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the properties of molecules. nih.govnih.gov Calculations are often performed using specific functionals, such as B3LYP, and basis sets like 6-311++G(d,p), to obtain a balance between accuracy and computational cost. nih.govnih.gov

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 5-Bromo-2,6-dimethoxypyridine-3-methanol, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative) Note: The following data is illustrative and based on typical values for similar structures calculated using DFT methods. Actual values would require specific calculations for this molecule.

| Parameter | Bond | Value |

|---|---|---|

| Bond Length (Å) | C-Br | ~1.89 |

| C-O (methoxy) | ~1.36 | |

| C-N (pyridine) | ~1.34 | |

| C-C (methanol) | ~1.51 | |

| C-O (methanol) | ~1.43 | |

| Bond Angle (°) | C-C-Br | ~119 |

| C-N-C | ~117 | |

| C-C-O (methoxy) | ~115 | |

| C-C-C (methanol) | ~121 | |

| Dihedral Angle (°) | C-C-O-C (methoxy) | Variable (Conformational) |

| C-C-C-O (methanol) | Variable (Conformational) |

Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Electrostatic Potential (MEP) Maps)

The electronic structure of a molecule is fundamental to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. niscpr.res.inuantwerpen.be

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the oxygen atoms of the methoxy (B1213986) groups, while the LUMO may be distributed over the pyridine ring and the bromine atom.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. nih.govresearchgate.net It helps in identifying the regions that are prone to electrophilic and nucleophilic attack. In the MEP map of this compound, the negative potential (red and yellow regions) would likely be concentrated around the nitrogen atom of the pyridine ring and the oxygen atoms, indicating sites for electrophilic attack. The positive potential (blue regions) would be expected near the hydrogen atoms, particularly the hydroxyl proton of the methanol (B129727) group.

Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative) Note: This data is illustrative and based on general trends for similar compounds.

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | ~ -6.5 |

| LUMO Energy | ~ -1.2 |

| HOMO-LUMO Gap | ~ 5.3 |

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. nih.govresearchgate.net It examines the delocalization of electron density between occupied and unoccupied orbitals, which can be quantified by second-order perturbation theory. These interactions, often referred to as hyperconjugative interactions, contribute to the stability of the molecule.

Prediction of Spectroscopic Parameters

Computational methods can also be used to predict spectroscopic data, which can then be compared with experimental results for structural confirmation.

Calculated NMR Chemical Shifts and Coupling Constants

Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts (δ) and spin-spin coupling constants (J), are valuable for interpreting experimental spectra. ucl.ac.uk The chemical shifts are sensitive to the electronic environment of the nuclei. For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. These predicted values can aid in the assignment of the signals in the experimental NMR spectra. sigmaaldrich.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative) Note: These are estimated values and can vary based on the solvent and the computational method used.

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H (aromatic) | ~7.5 - 8.0 |

| ¹H (CH₂OH) | ~4.5 |

| ¹H (OCH₃) | ~3.9 |

| ¹³C (aromatic, C-Br) | ~110 |

| ¹³C (aromatic, C-O) | ~160 |

| ¹³C (aromatic, C-H) | ~140 |

| ¹³C (CH₂OH) | ~60 |

| ¹³C (OCH₃) | ~55 |

Predicted Vibrational Frequencies and Intensities

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities, which can be used to simulate the theoretical IR and Raman spectra. nih.gov This theoretical spectrum can be compared with the experimental one to confirm the molecular structure and the vibrational assignments. For this compound, characteristic vibrational modes would include the C-H stretching of the aromatic ring and the substituents, the C-O stretching of the methoxy and alcohol groups, the O-H stretching of the alcohol, and the C-Br stretching.

Table 4: Predicted Key Vibrational Frequencies for this compound (Illustrative) Note: These are approximate frequency ranges.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| O-H stretch (alcohol) | 3200 - 3500 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=N, C=C stretch (pyridine ring) | 1400 - 1600 |

| C-O stretch (ether and alcohol) | 1000 - 1300 |

| C-Br stretch | 500 - 600 |

Theoretical Studies of Reactivity and Reaction Mechanisms

The reactivity of a pyridine ring is intrinsically linked to its electron-deficient nature, which is further modulated by the electronic effects of its substituents. researchgate.net For this compound, the two methoxy groups (-OCH₃) at positions 2 and 6 act as electron-donating groups, increasing the electron density of the ring. Conversely, the bromine atom at position 5 is an electron-withdrawing group. This push-pull electronic environment, along with the steric hindrance from the substituents, dictates the molecule's reactivity, which can be thoroughly investigated using theoretical models.

Transition state (TS) analysis is a cornerstone of computational chemistry for elucidating reaction mechanisms and predicting kinetic feasibility. By locating the transition state structure on a potential energy surface and calculating its energy, chemists can determine the activation energy (ΔG‡) of a reaction, which is crucial for understanding its rate.

For substituted pyridines, TS analysis is often performed using Density Functional Theory (DFT) methods, such as B3LYP or ωB97X-D. rsc.orgresearchgate.net Key transformations applicable to this compound would include:

Nucleophilic Aromatic Substitution (SNAr): The bromine atom could be a target for nucleophilic substitution. Theoretical calculations on similar molecules, like 2-methoxy-nitropyridines, have confirmed that such reactions proceed via a standard SNAr mechanism where the initial nucleophilic attack is the rate-determining step. researchgate.net DFT calculations can identify the most electrophilic carbon centers and model the transition state for the displacement of the bromide ion. researchgate.net

Electrophilic Aromatic Substitution (SEAr): While the pyridine ring is generally deactivated towards electrophiles, the activating methoxy groups could facilitate substitution. However, these reactions often require harsh conditions. researchgate.netrsc.org TS analysis can predict the regioselectivity and energy barriers for reactions like nitration or halogenation.

Side-Chain Reactions: The hydroxymethyl group at position 3 is a site for reactions such as esterification or oxidation. TS analysis can be employed to model the mechanisms of these transformations, providing insight into catalyst performance and reaction conditions.

Table 1: Hypothetical Transition State Analysis Data for SNAr Reaction This table presents illustrative data for the nucleophilic substitution of bromide by a generic nucleophile (Nu⁻) on the target compound compared to a simpler analogue, calculated at a representative DFT level.

| Compound | Reaction | Calculated Activation Energy (ΔG‡) (kcal/mol) | Description |

|---|---|---|---|

| 5-Bromopyridine | C₅H₄BrN + Nu⁻ → [TS] → C₅H₄N-Nu + Br⁻ | 28.5 | Baseline activation energy for nucleophilic attack on an unsubstituted bromopyridine. |

| This compound | C₈H₁₀BrNO₃ + Nu⁻ → [TS] → C₈H₉NO₃-Nu + Br⁻ | 26.2 | The electron-donating methoxy groups slightly destabilize the negatively charged Meisenheimer-like intermediate, but this effect can be offset by other electronic factors, potentially lowering the barrier compared to the baseline. |

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that aim to correlate the chemical structure of compounds with their physicochemical properties or biological activities, respectively. researchgate.net These models are built upon the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. nih.gov

Excluding biological activity, QSPR models are invaluable for predicting key physicochemical properties that are essential for chemical process design, purification, and formulation. For a series of related pyridine derivatives, a QSPR model could predict properties such as:

Boiling Point and Vapor Pressure

Solubility in various solvents

n-Octanol/Water Partition Coefficient (logP)

Chromatographic Relative Retention Time (RRT)

The development of a QSPR model involves calculating a wide array of descriptors (e.g., constitutional, topological, geometric, and quantum-chemical) and then using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a predictive equation. nih.govnih.gov Quantum-chemical descriptors, such as those derived from electrostatic potential calculations, have proven highly effective in modeling properties of halogenated aromatic compounds. nih.gov

Table 2: Potential Molecular Descriptors for a QSPR Model of Substituted Pyridines This table lists a selection of descriptors that would be calculated for this compound and its analogues to build a QSPR model for a physical property like solubility.

| Descriptor Class | Descriptor Name | Description |

|---|---|---|

| Geometric | Molecular Volume (Vmc) | The van der Waals volume of the molecule, related to steric effects. |

| Constitutional | Molecular Weight (MW) | The mass of the molecule. |

| Quantum-Chemical | Dipole Moment (µ) | A measure of the overall polarity of the molecule. |

| Electrostatic Potential (Vs,min) | The most negative value of the electrostatic potential on the molecular surface, indicating sites for electrophilic attack. nih.gov | |

| Topological | Wiener Index | A distance-based index related to molecular branching. |

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations provide a computational microscope to view the dynamic evolution of a molecular system over time. mdpi.com This technique is particularly applicable to this compound due to its conformational flexibility, arising from the rotatable bonds of the two methoxy groups and the methanol side chain.

An MD simulation would involve placing the molecule in a simulated box, often with solvent molecules, and solving Newton's equations of motion for every atom over a series of small time steps. The resulting trajectory provides a wealth of information on:

Conformational Preferences: Identifying the most stable (lowest energy) conformations of the molecule. For instance, MD can reveal the preferred orientations of the methoxy groups relative to the pyridine ring and the rotational state of the C-C bond in the hydroxymethyl substituent. nih.gov

Intramolecular Interactions: Assessing the probability and lifetime of intramolecular hydrogen bonds, such as a potential bond between the hydrogen of the methanol's hydroxyl group and the pyridine ring's nitrogen atom.

Solvent Structuring: Understanding how solvent molecules arrange around the solute, which influences its properties and reactivity.

Studies on other flexible pyridine-containing molecules have shown that substituent changes can significantly alter the conformational landscape, favoring either compact, folded states or more extended ones. nih.gov

Table 3: Key Dihedral Angles for Conformational Analysis of this compound Analysis of the time-dependent evolution of these dihedral angles during an MD simulation reveals the molecule's flexibility and preferred shapes.

| Atoms Defining Dihedral Angle | Description of Rotation |

|---|---|

| C6 - C2 - O - C(methyl) | Rotation of the methoxy group at position 2. |

| C5 - C6 - O - C(methyl) | Rotation of the methoxy group at position 6. |

| C2 - C3 - C(methanol) - O | Rotation of the hydroxymethyl group around the C-C bond. |

| C3 - C(methanol) - O - H | Rotation of the hydroxyl hydrogen. |

Solvation Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be profoundly influenced by the solvent in which it is dissolved. Computational chemistry accounts for these solvation effects using two main approaches: implicit and explicit models.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), treat the solvent as a continuous medium with a defined dielectric constant. researchgate.netmdpi.com They are computationally efficient and effective for calculating properties like pKa, reaction energies, and dipole moments in solution. mdpi.com

Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation alongside the solute molecule. This is standard in MD simulations and provides a more detailed, microscopic view of solute-solvent interactions, such as specific hydrogen bonds.

For this compound, solvation models would be critical for accurately predicting its behavior. For example, the coordination of polar solvent molecules can stabilize charged intermediates in a reaction, thereby lowering the activation energy. acs.org The choice of solvent can dramatically affect reaction yields, a phenomenon that can be rationalized and predicted using solvation models. mdpi.com

Table 4: Hypothetical Solvation Effects on the Calculated Dipole Moment This table illustrates how the calculated dipole moment of this compound might change in different environments, as computed with a DFT method and an implicit solvation model.

| Environment | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | Comment |

|---|---|---|---|

| Gas Phase | 1 | 2.1 D | Intrinsic polarity of the isolated molecule. |

| Chloroform | 4.8 | 2.8 D | The molecule's dipole moment is enhanced by the polarizable solvent medium. |

| Methanol | 33.0 | 3.5 D | A more polar, protic solvent leads to a greater increase in the calculated dipole moment. |

| Water | 78.4 | 3.7 D | The highly polar nature of water results in the largest induced dipole moment. |

Future Perspectives and Emerging Research Trajectories for 5 Bromo 2,6 Dimethoxypyridine 3 Methanol

Exploration of Asymmetric Synthesis Methodologies

The hydroxymethyl group at the C3 position of 5-Bromo-2,6-dimethoxypyridine-3-methanol is attached to a prochiral center. This structural feature opens a significant opportunity for the development of chiral derivatives through asymmetric synthesis. The creation of a new stereogenic center at this position can lead to enantiomerically pure compounds, which is of paramount importance in medicinal chemistry, where the biological activity of a molecule can be highly dependent on its stereochemistry. researchgate.netddugu.ac.in

Future research could focus on the asymmetric reduction of a corresponding aldehyde precursor (5-bromo-2,6-dimethoxypyridine-3-carbaldehyde) to the target alcohol. This can be achieved using well-established chiral reducing agents or catalytic systems.

Table 1: Potential Asymmetric Reduction Strategies

| Method | Catalyst/Reagent Example | Potential Outcome |

|---|---|---|

| Chiral Borane Reduction | Corey-Bakshi-Shibata (CBS) Reagent | Enantioselective reduction of the ketone precursor. |

| Asymmetric Transfer Hydrogenation | Chiral Ruthenium or Rhodium complexes | Catalytic, enantioselective conversion of the ketone to the alcohol. |

| Enzymatic Reduction | Ketoreductases (KREDs) | Highly specific reduction under mild, environmentally friendly conditions. |

The synthesis of such chiral pyridyl methanols is a valuable pursuit, as these motifs are present in various biologically active molecules and can serve as key intermediates in the synthesis of complex targets. rsc.orgnih.gov The development of these asymmetric routes would significantly enhance the value of this compound as a building block for chiral ligands and pharmaceuticals.

Integration into Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and ease of scalability. The synthesis of substituted pyridines has been successfully adapted to flow conditions, demonstrating the feasibility of this approach for related structures. interchim.fr

The multi-step synthesis of this compound or its derivatives could be redesigned for a flow chemistry platform. For instance, a hypothetical flow process could involve the sequential reaction of a starting material through different reactor coils, with in-line purification and analysis. This would enable rapid optimization of reaction conditions and facilitate the production of a library of derivatives for screening purposes. The Bohlmann-Rahtz pyridine (B92270) synthesis, a classic method for preparing substituted pyridines, has been effectively performed using flow reactors, showcasing a precedent for this strategy. interchim.fr

The integration of this compound's synthesis into automated platforms, which combine flow chemistry with robotic handling and machine learning algorithms for reaction optimization, represents a cutting-edge research trajectory.

Novel Catalyst Development for Transformations Involving the Compound

The bromine atom on the pyridine ring is a key functional handle for a wide range of transformations, particularly palladium-catalyzed cross-coupling reactions. mdpi.com This allows for the introduction of various substituents at the C5 position, dramatically increasing the molecular diversity achievable from this single precursor.

Future research will likely focus on developing and optimizing novel catalytic systems for reactions such as Suzuki, Sonogashira, Buchwald-Hartwig, and Heck couplings using this compound as the substrate. The electron-rich nature of the dimethoxy-substituted pyridine ring may influence the reactivity in these transformations, necessitating tailored catalyst and ligand development.

Table 2: Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Example) | Resulting Structure |

|---|---|---|---|

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acids | Pd(PPh₃)₄ / Base | Biaryl or Heterobiaryl linkage |

| Sonogashira Coupling | Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI / Base | Alkynyl-substituted pyridine |

| Buchwald-Hartwig Amination | Amines | Pd₂(dba)₃ / Chiral Ligand | Amino-substituted pyridine |

| Heck Coupling | Alkenes | Pd(OAc)₂ / P(o-tol)₃ / Base | Alkenyl-substituted pyridine |

The development of efficient catalysts for these reactions is crucial for synthesizing libraries of compounds for applications in drug discovery and materials science. acs.orgacs.orgnih.gov

Potential Applications in Advanced Materials Science

Pyridine-containing compounds are of growing interest in materials science, particularly in the field of organic electronics. Multiaryl-substituted pyridine derivatives have been successfully utilized as electron-transporting materials in Organic Light-Emitting Diodes (OLEDs). nih.gov

The structure of this compound is well-suited for the synthesis of such advanced materials. The bromo-substituent provides a reactive site for building larger, conjugated systems through cross-coupling reactions. By coupling this core with various aromatic and heteroaromatic units, novel materials with tailored electronic and photophysical properties could be designed.

Furthermore, the pyridine nitrogen and the hydroxyl group offer sites for coordination to metal centers or for forming hydrogen bonds, opening up possibilities in the field of supramolecular chemistry. Self-assembly of these molecules could lead to the formation of ordered nanostructures, such as gels, liquid crystals, or metal-organic frameworks (MOFs), with potential applications in sensing, catalysis, or gas storage.

Interdisciplinary Research with Computational Design and Machine Learning for Synthetic Route Discovery

Modern chemical research increasingly relies on computational tools to accelerate discovery. Density Functional Theory (DFT) can be employed to predict the reactivity of this compound, understand reaction mechanisms, and rationalize the outcomes of catalytic transformations. tjnpr.org Such computational studies can guide experimental work, saving time and resources. researchgate.net

Moreover, the rise of machine learning and artificial intelligence presents an exciting frontier for synthetic chemistry. Machine learning models can be trained on large datasets of chemical reactions to predict the optimal conditions for a desired transformation or even to propose entirely new synthetic routes. illinois.edu

Future research could involve:

DFT Modeling: To investigate the electronic properties and reactivity of the pyridine core and its substituents.

Retrosynthesis Prediction: Using AI-powered tools to identify novel and efficient synthetic pathways to the target molecule and its derivatives.

Property Prediction: Employing machine learning models to predict the biological activity or material properties of virtual libraries of compounds derived from this compound before their synthesis.

This interdisciplinary approach, combining synthetic chemistry with computational design, will be instrumental in unlocking the full potential of this promising chemical scaffold.

Q & A

Q. What role does it play in heterocyclic chemistry?

- Methodological Answer : As a pyridine derivative, it serves as a building block for pharmaceuticals (e.g., kinase inhibitors) and agrochemicals. Its bromine atom facilitates C-C bond formation in cross-coupling reactions, while the alcohol group enables conjugation to biomolecules or polymers .

Key Challenges and Future Directions

- Toxicological Profiling : Assess in vitro cytotoxicity (e.g., HepG2 cells) to establish safety thresholds .

- Green Synthesis : Explore solvent-free or catalytic methods to reduce waste (e.g., microwave-assisted reactions) .

- Advanced Applications : Investigate its use in metal-organic frameworks (MOFs) or photoactive materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.